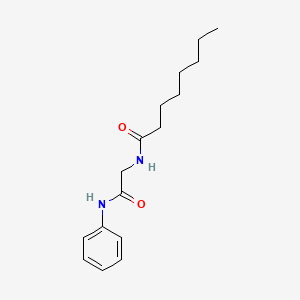

N-(2-Oxo-2-(phenylamino)ethyl)octanamide

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

N-(2-anilino-2-oxoethyl)octanamide |

InChI |

InChI=1S/C16H24N2O2/c1-2-3-4-5-9-12-15(19)17-13-16(20)18-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,17,19)(H,18,20) |

InChI Key |

CKZBANPQJJQYKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Amide Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. cymitquimica.com The classification of amides as primary, secondary, or tertiary is determined by the number of carbon-containing groups attached to the nitrogen atom.

N-(2-Oxo-2-(phenylamino)ethyl)octanamide is a complex molecule that can be described as a secondary amide. Its systematic IUPAC name is derived by considering the octanamide (B1217078) as the parent chain. The substituent at the nitrogen of the octanamide is a 2-oxo-2-(phenylamino)ethyl group. Following IUPAC nomenclature guidelines for N-substituted amides, the name clearly indicates an eight-carbon acyl group (octanamide) and a substituted ethyl group attached to the amide nitrogen. qmul.ac.ukquora.comchemistrysteps.com The term "anilide" is sometimes used for N-phenyl derivatives of primary amides. acdlabs.com

The structure features two amide functionalities. The primary amide is the octanamide, while the second is within the N-phenylacetamide core. This dual-amide nature contributes to the molecule's chemical properties and potential for forming multiple hydrogen bonds, which can influence its interactions with biological targets.

| Feature | Description |

|---|---|

| Parent Chain | Octanamide |

| Substituent on Amide Nitrogen | 2-Oxo-2-(phenylamino)ethyl |

| Functional Groups | Two amide groups, Phenyl ring |

| Classification | Secondary Amide, Anilide derivative |

Role As a Chemical Building Block and Research Probe

While specific research on N-(2-Oxo-2-(phenylamino)ethyl)octanamide as a chemical building block is not extensively documented, its constituent parts, the octanamide (B1217078) and N-phenyl-2-aminoacetamide moieties, are well-established scaffolds in synthetic and medicinal chemistry.

The octanamide portion, derived from octanoic acid, imparts significant lipophilicity to the molecule. Fatty acid amides are known to play various biological roles and are often incorporated into drug candidates to enhance their ability to cross cell membranes. nih.gov Derivatives of octanamide have been investigated for their potential as antimicrobial and anticancer agents. ontosight.aiontosight.ai

The N-phenyl-2-aminoacetamide core is a versatile building block for a wide range of biologically active compounds. For instance, derivatives of N-phenyl-2-(phenyl-amino) acetamide (B32628) have been synthesized and evaluated as factor VIIa inhibitors, showing potential as anticoagulants. ijper.org Furthermore, N-substituted phenylacetamides have been explored for their anticonvulsant properties. nih.gov The synthesis of such compounds often involves the reaction of a substituted aniline (B41778) with a suitable acylating agent, a common strategy in medicinal chemistry. researchgate.net

The combination of these two moieties in this compound suggests its potential utility as a research probe to investigate biological processes where both lipophilicity and specific hydrogen bonding interactions are crucial. Its structure could be systematically modified to explore structure-activity relationships in various therapeutic areas.

| Moiety | Potential Role | Referenced Research Areas |

|---|---|---|

| Octanamide | Lipophilicity enhancement, membrane permeability | Antimicrobial, Anticancer |

| N-phenyl-2-aminoacetamide | Scaffold for bioactive molecules | Anticoagulant, Anticonvulsant |

Mechanistic Investigations of Biological Activities for N 2 Oxo 2 Phenylamino Ethyl Octanamide Analogues

Enzyme Inhibitory Mechanisms

Analogues of N-(2-Oxo-2-(phenylamino)ethyl)octanamide have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. nih.gov The typical pharmacophore model for HDAC inhibitors includes a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. researchgate.net Compounds structurally related to this compound, particularly those incorporating a benzamide (B126) or anilide feature, have shown significant potential in targeting these enzymes. nih.govnih.gov

The N-(2-aminophenyl)benzamide unit, for instance, is a key feature in a class of potent and selective HDAC inhibitors. nih.govresearchgate.net These inhibitors are known to exhibit a time-dependent inhibition mechanism, which involves an initial binding to the catalytic tunnel followed by a slower, tighter interaction with the active site zinc (II) ion. nih.gov This two-step binding process can result in a longer residence time within the enzyme compared to other inhibitor classes like hydroxamates. nih.gov

Selectivity among the different HDAC isoforms is a critical aspect of inhibitor design. Analogues containing the N-(2-aminophenyl)benzamide moiety have demonstrated selectivity for Class I HDACs (HDAC1, 2, and 3). nih.govnih.gov For example, the inhibitor N-(2-aminophenyl)-benzamide 15k showed potent inhibition of HDAC3-NCoR2 with an IC50 value of 6 nM, while being significantly less active against other isoforms, indicating high selectivity. nih.gov A click-chemistry approach led to the synthesis of (E)-N-hydroxy-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)acrylamide, an analogue that was found to inhibit HDAC1 with an IC50 value of 104 ± 30 nM. nih.gov The selectivity profile is often influenced by the "capping group" and linker region of the molecule, which can be modified to exploit structural differences between the various HDAC isoforms. nih.govnih.gov For instance, some series show a preference for HDACs 1, 2, 3, 10, and 11. nih.gov

Table 1: HDAC Inhibition Data for Selected Analogues Data presented for structurally related compounds to illustrate inhibitory potential.

| Compound/Analogue Class | Target HDAC Isoform(s) | IC50 Value | Source |

| (E)-N-hydroxy-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)acrylamide (Analogue 5g) | HDAC1 | 104 ± 30 nM | nih.gov |

| N-(2-aminophenyl)-benzamide 15k (Related Benzamide) | HDAC1 | 80 nM | nih.gov |

| N-(2-aminophenyl)-benzamide 15k (Related Benzamide) | HDAC2 | 110 nM | nih.gov |

| N-(2-aminophenyl)-benzamide 15k (Related Benzamide) | HDAC3-NCoR2 | 6 nM | nih.gov |

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Its inhibition is a target for managing conditions associated with ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov While direct studies on this compound are not extensively documented, analogues containing amide and thiourea (B124793) functionalities have been explored as urease inhibitors. nih.gov

The kinetic mechanism of urease inhibition often involves interaction with the nickel ions or the sulfhydryl group of a cysteine residue in the enzyme's active site flap. nih.govresearchgate.net Kinetic studies using Jack Bean Urease (JBU) help to elucidate the nature of this inhibition. For many inhibitors, the mechanism is found to be competitive, meaning the inhibitor competes with the substrate (urea) for binding to the active site. nih.gov This is often characterized by Lineweaver-Burk plots where the lines intersect on the y-axis. researchgate.net

The 2-oxo acid dehydrogenase complexes are large, multi-enzyme machinery located in the mitochondria that play pivotal roles in intermediary metabolism. nih.govmdpi.com Key examples include the pyruvate (B1213749) dehydrogenase complex (PDHc), the 2-oxoglutarate dehydrogenase complex (OGDHc), and the branched-chain 2-oxo acid dehydrogenase complex (BCKDHc). nih.gov These complexes catalyze the irreversible oxidative decarboxylation of 2-oxo acids to produce acyl-CoA, CO2, and NADH. mdpi.com

The catalytic process involves three main enzymatic components: a 2-oxoacid dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3). mdpi.comnih.gov Given their central role in metabolism, their dysregulation has been linked to various diseases. mdpi.com While there is a lack of specific research identifying this compound or its direct analogues as inhibitors of these complexes, their fundamental role in cellular energy production makes them a plausible, though currently unconfirmed, target for metabolic modulators. The E3 component, in particular, can be a site for off-target effects as it can generate reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide under certain conditions, such as a high NADH/NAD+ ratio. nih.govmdpi.com

Beyond the well-studied targets like HDACs and urease, the structural motifs present in this compound and its analogues suggest potential interactions with other enzyme classes. For example, the structurally similar compound N-oxo-2-(phenylsulfonylamino)ethanamide has been identified as an inhibitor of Macrophage metalloelastase. drugbank.com This suggests that analogues of this compound could potentially interact with matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.

Cellular Pharmacological Studies (In Vitro Models)

The anti-proliferative activity of analogues of this compound has been evaluated in various cancer cell lines. Studies on benzamide derivatives with similar structural features have demonstrated inhibitory effects on the growth of A-549 human lung carcinoma cells. atlantis-press.com This anti-proliferative activity is often dose- and time-dependent. atlantis-press.com

For instance, N-(2-aminophenyl)benzamide derivatives, which are also HDAC inhibitors, have been shown to inhibit the growth of A-549 cells with low micromolar IC50 values. researchgate.net The mechanism of action is frequently linked to the induction of apoptosis (programmed cell death). nih.govresearchgate.net This is consistent with the known effects of HDAC inhibitors, which can alter the expression of genes involved in cell cycle control and apoptosis, leading to cancer cell death. nih.gov For example, some related compounds induce apoptosis in A-549 cells, characterized by morphological changes such as nuclear condensation and membrane blebbing. nih.gov Another novel amide, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide, also showed its highest anti-proliferative effect against A-549 cells, inducing apoptosis. researchgate.netnih.gov

Table 2: Anti-proliferative Activity of Related Compounds against A-549 Cells

| Compound/Analogue Class | Assay | Endpoint | Result | Source |

| Benzamide Analogues | Real-Time Cell Analysis | Growth Inhibition | Dose- and time-dependent inhibition | atlantis-press.com |

| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide | Growth Inhibition | IC50 | 53.70 μM | researchgate.net |

| Acrylamide (Related Moiety) | MTT Assay | IC50 (24h) | 4.6 mM | nih.gov |

| Organotin(IV) dithiocarbamate (B8719985) complex (ONBDC 2) | MTT Assay | IC50 | 0.52 μM | nih.gov |

| Cisplatin (Reference Drug) | MTT Assay | IC50 | 32 μM | nih.gov |

Antimicrobial Spectrum and Anti-tubercular Activity (e.g., M. tuberculosis H37Rv)

No studies detailing the antimicrobial spectrum or specific anti-tubercular activity of this compound or its direct analogues against Mycobacterium tuberculosis H37Rv were identified. While research exists on various classes of compounds, such as Nα-aroyl-N-aryl-phenylalanine amides and 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, for their antimycobacterial properties, these compounds are not close structural analogues of this compound. Therefore, no relevant data on the antimicrobial or anti-tubercular efficacy of the subject compound can be presented.

Modulation of Bacterial Type III Secretion Systems

The ability of this compound or its analogues to modulate bacterial Type III Secretion Systems (T3SS) has not been reported in the scientific literature. The T3SS is a significant virulence factor in many Gram-negative bacteria, functioning as a molecular syringe to inject effector proteins into host cells. nih.govnih.govmdpi.com Inhibition of the T3SS is an attractive anti-virulence strategy. While a "phenylamino acetamide (B32628) compound" has been mentioned as a T3SS inhibitor in Pseudomonas aeruginosa, its specific chemical structure and relationship to this compound are not publicly available, precluding any detailed discussion.

Receptor Interaction and Ligand Binding Studies (e.g., Opioid Receptor Analogues)

No research findings were identified that investigated the interaction of this compound or its analogues with any receptor systems, including opioid receptors. Ligand binding studies are crucial for determining the affinity and selectivity of a compound for a particular receptor. researchgate.netnih.govzenodo.orgpainphysicianjournal.com In the absence of such studies for this compound, it is not possible to provide any information regarding its potential receptor interactions or to classify it as an analogue of any known receptor ligands.

Structure Activity Relationship Sar Studies and Rational Compound Design

Elucidation of Key Structural Motifs for Biological Potency

The biological activity of N-(2-Oxo-2-(phenylamino)ethyl)octanamide is dictated by the interplay of its three primary structural components: the octanamide (B1217078) tail, the central glycine-like scaffold, and the terminal phenylamino (B1219803) group. This arrangement gives rise to a molecule with a specific balance of lipophilicity and hydrogen bonding capabilities, which are crucial for its interaction with biological targets.

Influence of Alkyl Chain Length on Activity (e.g., Octanamide vs. other chain lengths)

The length of the N-acyl chain is a critical determinant of the biological activity in many lipid-derived signaling molecules. In the case of this compound, the eight-carbon octanoyl chain plays a significant role in modulating the compound's lipophilicity. This property governs its ability to cross cell membranes and interact with hydrophobic pockets within its biological targets.

Studies on related N-acyl compounds have consistently demonstrated that variations in alkyl chain length can dramatically alter biological activity. For instance, in N-acylphosphatidylethanolamines, the length of the N-acyl chain dictates its orientation within the lipid bilayer, with longer chains embedding themselves into the hydrophobic core. nih.gov This principle suggests that the octanamide chain of this compound is likely to engage in hydrophobic interactions within a receptor or enzyme active site.

While direct comparative data for N-(2-Oxo-2-(phenylamino)ethyl)alkanamides with varying chain lengths is not extensively available in the public domain, SAR studies on other classes of bioactive amides provide valuable insights. It is often observed that there is an optimal chain length for activity, with both shorter and longer chains leading to a decrease in potency. This suggests that the octanamide moiety in the title compound may represent a favorable balance for its specific biological target.

Table 1: Hypothetical Influence of Alkyl Chain Length on the Biological Activity of N-(2-Oxo-2-(phenylamino)ethyl)alkanamides

| Alkyl Chain | Chain Length | Expected Lipophilicity | Postulated Biological Activity |

| Acetamide (B32628) | 2 | Low | Reduced potency due to insufficient hydrophobic interactions |

| Hexanamide | 6 | Moderate | Potentially active, approaching optimal lipophilicity |

| Octanamide | 8 | Optimal | Presumed to have high potency due to a balance of lipophilicity and solubility |

| Decanamide | 10 | High | May exhibit decreased activity due to poor solubility or steric hindrance |

| Dodecanamide | 12 | Very High | Likely to have reduced potency due to aggregation and poor bioavailability |

This table is illustrative and based on general principles of medicinal chemistry, pending specific experimental data for this compound series.

Role of Phenyl Substitutions and Amide Linkages

The phenylamino group and the two amide linkages are central to the electronic and conformational properties of this compound and are crucial for its biological activity.

The amide linkages are key structural features that are relatively stable to metabolic degradation and can participate in hydrogen bonding with biological targets. The planarity of the amide bond restricts the conformational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The presence of both a secondary amide (octanamide) and a tertiary amide (phenylamino) contributes to a specific electronic distribution and hydrogen bonding pattern.

Table 2: Potential Impact of Phenyl Ring Substitutions on the Activity of this compound Analogs

| Substituent (Position) | Electronic Effect | Potential Interaction | Predicted Impact on Activity |

| -CH3 (para) | Electron-donating | Increased hydrophobic interaction | May enhance potency |

| -OCH3 (para) | Electron-donating, H-bond acceptor | Potential for additional hydrogen bonding | Could increase or decrease activity depending on the target |

| -Cl (para) | Electron-withdrawing, Halogen bonding | Can alter electronic interactions and provide a halogen bond donor | May lead to improved potency and selectivity |

| -NO2 (para) | Strongly electron-withdrawing | Can significantly alter the electronic character of the phenyl ring | Likely to have a substantial, but unpredictable, effect on activity |

This table presents hypothetical scenarios based on common medicinal chemistry principles.

Strategic Modifications for Optimizing Selectivity and Efficacy

Building upon the foundational SAR, strategic modifications can be envisioned to optimize the selectivity and efficacy of this compound. These modifications would aim to enhance binding to the desired biological target while minimizing off-target effects.

One key strategy involves the introduction of substituents on the phenyl ring . As discussed, this can fine-tune the electronic and steric properties of the molecule to better match the target's binding site. For example, replacing the phenyl group with other aromatic or heteroaromatic rings could explore different binding interactions and potentially improve selectivity.

Another approach is the modification of the alkyl chain . While the octanamide chain may be optimal, introducing branching, unsaturation, or cyclic moieties within the chain could provide more specific hydrophobic interactions and improve metabolic stability. For instance, the introduction of a double bond could rigidify the chain, while a cyclopropyl group could probe specific hydrophobic pockets.

Finally, modification of the central linker could also be explored. Replacing the glycine-like core with other amino acid-derived structures could alter the spacing and orientation of the octanamide and phenylamino groups, potentially leading to a more favorable binding conformation. The amide bonds themselves could be replaced with bioisosteres to improve properties such as metabolic stability and cell permeability, although this would represent a more significant departure from the parent structure.

Computational Chemistry and Molecular Modeling of N 2 Oxo 2 Phenylamino Ethyl Octanamide Systems

Molecular Docking Analyses for Target Identification and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is pivotal for identifying potential protein targets for a ligand, such as N-(2-Oxo-2-(phenylamino)ethyl)octanamide, and for elucidating the specific interactions that stabilize the ligand-protein complex. Such analyses can forecast the binding affinity and mode of action of a compound, guiding further experimental studies.

While specific molecular docking studies for this compound have not been extensively reported in publicly available literature, the methodology remains a cornerstone for its virtual biological evaluation. The process would involve preparing the three-dimensional structure of this compound and docking it against a library of known protein structures, particularly those implicated in disease pathways where structurally similar molecules have shown activity.

A crucial output of molecular docking is the ligand-protein interaction profile, which details the non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. For this compound, these interactions would likely include:

Hydrogen Bonds: The amide groups in the molecule contain both hydrogen bond donors (N-H) and acceptors (C=O), which could form strong interactions with polar residues in a protein's active site.

Hydrophobic Interactions: The octyl chain and the phenyl ring are significant hydrophobic moieties that could engage in van der Waals and pi-alkyl interactions with nonpolar amino acid residues.

Pi-Stacking: The phenyl ring could participate in pi-pi stacking or pi-cation interactions with aromatic or charged residues, respectively.

The specific nature and geometry of these interactions would be highly dependent on the topology and chemical environment of the protein's binding pocket.

Successful molecular docking simulations would predict the occupancy of this compound within the active site of a target protein. The docking score, an estimation of the binding free energy, would provide a quantitative measure of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. The predicted binding pose would reveal how the ligand orients itself to maximize favorable interactions and minimize steric clashes within the active site, providing a structural hypothesis for its potential biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

For this compound, these calculations could elucidate:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting its interaction with biological targets.

Partial Atomic Charges: Calculation of partial charges on each atom can provide further insight into the molecule's polarity and its propensity for electrostatic interactions.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of active compounds can then be used as a 3D query in virtual screening to search large chemical databases for novel molecules with similar features and, therefore, potential similar activity.

A pharmacophore model based on the structure of this compound would likely include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and an aromatic ring. This model could be instrumental in identifying other compounds that might share a similar mechanism of action or in optimizing the structure of this compound to enhance its activity.

Chemoinformatic Analysis for Compound Prioritization (e.g., Lipinski's Rule of Five for drug-likeness)

Chemoinformatics applies computational methods to analyze chemical data, and it is widely used to predict the "drug-likeness" of a compound. One of the most well-known guidelines is Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable. The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For this compound, a chemoinformatic analysis based on these parameters can be performed.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 276.37 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| LogP (predicted) | - | Requires computational prediction |

The LogP value requires specialized software for an accurate prediction. However, based on the presence of both a long alkyl chain and polar amide groups, the value would need to be calculated to fully assess compliance.

Based on the available data, this compound complies with the first three of Lipinski's rules. Its relatively low molecular weight and number of hydrogen bond donors and acceptors suggest that it has favorable properties for oral bioavailability. A computational prediction of its logP would be the final step in assessing its full compliance with the Rule of Five.

Emerging Research Directions and Prospects for N 2 Oxo 2 Phenylamino Ethyl Octanamide Derivatives

Development of Next-Generation Amide-Based Biologically Active Agents

The amide functional group is a cornerstone in the architecture of many biologically active molecules, including a wide range of clinically approved drugs. nih.gov Its unique capacity for hydrogen bonding interactions is critical for molecular recognition at biological targets. nih.gov Research into amide-based compounds is a fertile ground for discovering next-generation therapeutic agents. By modifying core structures, scientists aim to improve efficacy, selectivity, and pharmacokinetic properties. kit.edu

Derivatives of N-(2-Oxo-2-(phenylamino)ethyl)octanamide can be systematically designed to explore new biological activities. The core structure presents several opportunities for modification: the phenyl ring can be substituted with various functional groups, the length and saturation of the octanamide (B1217078) alkyl chain can be altered, and the amide linkages themselves can be modified to create bioisosteres with improved metabolic stability. kit.edu For instance, research on other complex amide derivatives has led to the development of potent agents for diverse applications, from fungicides to anti-glioblastoma therapies. acs.orgnih.gov A study on N-2-(phenylamino) benzamide (B126) derivatives, for example, identified compounds with significant anti-glioblastoma effects by targeting COX-2. nih.gov Similarly, strategic modifications to the this compound scaffold could yield novel agents targeting a range of diseases.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Hypothetical this compound Derivatives

| Derivative ID | Phenyl Ring Substitution (R1) | Alkyl Chain Modification (R2) | Potential Biological Target | Rationale for Investigation |

| NPO-001 | 4-Fluoro | Octanamide (C8) | Fatty Acid Amide Hydrolase (FAAH) | Introduction of electron-withdrawing group to enhance binding affinity. |

| NPO-002 | 3,4-Dichloro | Hexanamide (C6) | Transient Receptor Potential (TRP) Channels | Shorter lipid tail and halogenation may modulate channel interaction. |

| NPO-003 | 4-Methoxy | Octanamide (C8) | Peroxisome Proliferator-Activated Receptors (PPARs) | Electron-donating group may enhance receptor activation, similar to other PPAR agonists. nih.gov |

| NPO-004 | Unsubstituted | 10-Undecenamide (C11, unsaturated) | Cannabinoid Receptors (CB1/CB2) | Longer, unsaturated lipid chain could mimic endogenous cannabinoids. |

Integration into High-Throughput Screening Libraries for Novel Target Discovery

High-Throughput Screening (HTS) is a fundamental technology in modern drug discovery, allowing for the rapid assessment of large numbers of compounds against biological targets. nih.govnih.gov The success of HTS campaigns is heavily dependent on the quality and diversity of the compound libraries being screened. Enriching these libraries with novel and structurally complex molecules is crucial for exploring previously untapped regions of chemical space, which can facilitate the discovery of first-in-class therapeutic agents. pulsus.com

This compound and its synthesized derivatives represent a valuable chemical class for inclusion in HTS libraries. The scaffold's three-dimensional complexity and multiple points for diversification can produce a library of compounds with a wide range of physicochemical properties. This diversity increases the probability of identifying "hits"—molecules that interact with a biological target of interest. nih.gov Integrating a focused library of these amide derivatives would enable large-scale screening against various targets, from enzymes and receptors to whole-cell phenotypic assays, potentially uncovering unexpected biological activities and novel mechanisms of action. pulsus.comresearchgate.net

Advancements in Synthetic Methodologies for Complex Amide Architectures

The synthesis of amide bonds is one of the most important transformations in organic chemistry. pulsus.com While traditional methods often involve the use of coupling reagents that generate significant waste, modern chemistry has focused on developing more efficient and environmentally friendly "green" synthetic routes. pulsus.com

The construction of this compound and its complex derivatives can benefit from these advanced methodologies. Multi-component reactions, for instance, allow for the synthesis of complex molecules in a single step from three or more starting materials, increasing efficiency and reducing waste. A highly efficient, green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been demonstrated using a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone. nih.gov Such strategies could be adapted for the streamlined production of a diverse library of this compound analogs. Furthermore, techniques like flow chemistry and microwave-assisted synthesis can accelerate reaction times and improve yields, facilitating the rapid generation of derivatives for biological evaluation. nih.gov

Table 2: Comparison of Synthetic Approaches for Amide Bond Formation

| Method | Description | Advantages | Applicability to Scaffold |

| Carbodiimide Coupling | Classical method using reagents like DCC or EDC to activate a carboxylic acid for reaction with an amine. pulsus.com | Well-established, versatile. | Suitable for foundational synthesis of the core structure. |

| Acyl Chloride Acylation | Conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. mdpi.com | High reactivity, often high yield. | Effective for adding the octanoyl group or for synthesizing substituted phenylamino (B1219803) portions. mdpi.com |

| Multi-Component Reactions | A one-pot reaction where three or more reactants combine to form a single product. nih.gov | High atom economy, efficiency, rapid generation of diversity. | Ideal for creating a library of derivatives by varying multiple starting components simultaneously. |

| Enzymatic Synthesis | Use of enzymes like lipase (B570770) to catalyze amide bond formation. | Mild reaction conditions, high selectivity, environmentally friendly. | Potential for stereoselective synthesis of chiral derivatives. |

Exploration of this compound as a Core Scaffold for Chemical Biology Tools

Chemical biology utilizes small molecules, often called chemical probes or tools, to perturb and study biological systems. nih.govnih.gov These tools are essential for identifying protein functions, validating drug targets, and elucidating complex cellular pathways. nih.gov A versatile core scaffold is the starting point for developing such probes.

The this compound structure is an excellent candidate for development into a suite of chemical biology tools. Once a derivative is found to have a specific biological activity, the scaffold can be further modified without losing its core binding properties. For example, a fluorescent dye could be attached to visualize the molecule's localization within a cell. Alternatively, a photo-reactive group could be incorporated to create a photoaffinity probe, which upon exposure to UV light, would covalently bind to its target protein, enabling its identification via proteomics. nih.govnih.gov By appending a biotin (B1667282) tag, researchers can perform affinity-based pulldown experiments to isolate binding partners. The development of such tools from the this compound scaffold would be invaluable for dissecting the mechanism of action of any newly discovered bioactive derivatives. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-Oxo-2-(phenylamino)ethyl)octanamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis involves two critical steps:

Formation of the 2-oxo-2-(phenylamino)ethyl intermediate : React 2-chloro-N-phenylacetamide with sodium acetate under nucleophilic substitution conditions to yield 2-oxo-2-(phenylamino)ethyl acetate. Mild conditions (room temperature, aqueous/organic solvent mix) minimize hydrolysis side reactions .

Acylation with octanoyl chloride : Treat the intermediate with octanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Optimize yield (~75-80%) by controlling stoichiometry (1:1.2 molar ratio of intermediate to octanoyl chloride) and reaction time (4-6 hours) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the phenylamino group (δ 7.2–7.5 ppm, aromatic protons) and octanamide chain (δ 0.8–1.6 ppm, alkyl protons). -NMR identifies carbonyl groups (C=O at ~170 ppm) .

- Infrared Spectroscopy (IR) : Detect amide C=O stretching (1650–1680 cm) and N-H bending (1540–1560 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 318.2174 (calculated for CHNO) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres (argon) to prevent oxidation.

- Solvent Stability : Stable in DMSO and DMF for ≤6 months; avoid aqueous buffers (pH >8) due to hydrolysis of the amide bond .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s behavior in nucleophilic and electrophilic environments?

Methodological Answer:

- Nucleophilic Attack : The 2-oxo group undergoes nucleophilic substitution with thiols (e.g., glutathione) in basic conditions, forming thioether derivatives. Monitor via HPLC to track intermediate formation .

- Electrophilic Aromatic Substitution : The phenylamino group directs electrophiles (e.g., nitronium ions) to the para position. Use kinetic studies (UV-Vis spectroscopy) to quantify reaction rates .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

Methodological Answer:

- Modify the Octanamide Chain : Replace the octanoyl group with shorter (C4) or branched (isooctanoyl) chains to assess steric effects on enzyme binding. Use molecular docking (AutoDock Vina) to predict interactions with PARP-1 active sites .

- Introduce Electron-Withdrawing Groups : Add –NO or –CF to the phenyl ring to enhance electrophilicity. Test inhibition potency via in vitro enzyme assays (IC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.